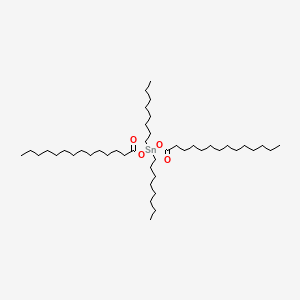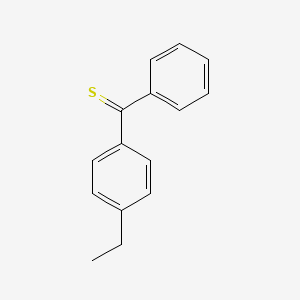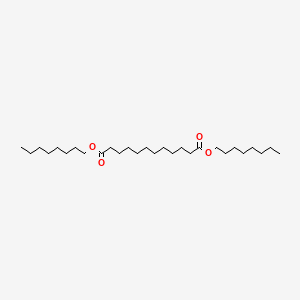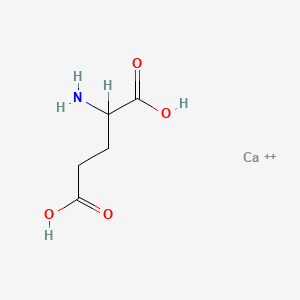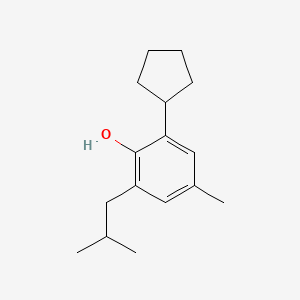
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- is a complex organic compound that features a combination of a propanol group, a dicyclohexylamino group, and a quinolinyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- typically involves multi-step organic reactions. The starting materials might include 2-propanol, dicyclohexylamine, and 8-hydroxyquinoline. The reaction conditions would likely involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The quinolinyloxy group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the quinolinyloxy group could yield a different quinoline derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other derivatives of propanol, dicyclohexylamine, or quinoline. Examples could be:
- 2-Propanol derivatives with different substituents.
- Dicyclohexylamine derivatives with different functional groups.
- Quinolinyloxy compounds with variations in the quinoline structure.
Uniqueness
The uniqueness of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
85239-29-8 |
|---|---|
Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(dicyclohexylamino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H34N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10,15-16,20-22,27H,1-6,11-14,17-18H2 |
InChI Key |
DNNHUAFLXMCDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



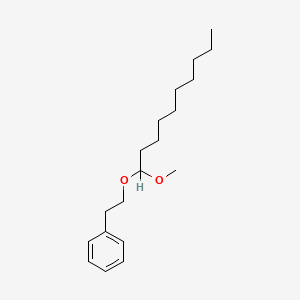
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

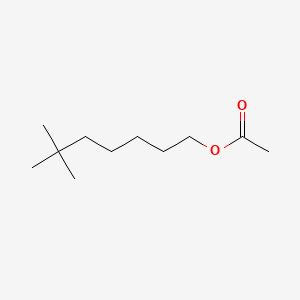
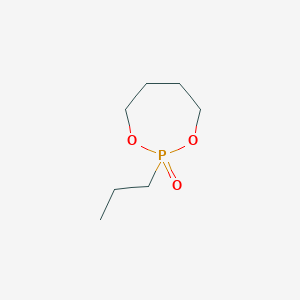
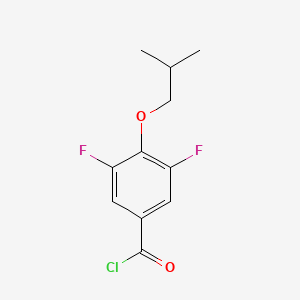

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
